2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)-
Description
The compound 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)- is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. Its structure features a 4-methylphenyl group (ring B) and a 4-nitrophenyl group (ring A), which confer distinct electronic and steric properties. Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The nitro group at the para position of ring A is a strong electron-withdrawing moiety, while the methyl group at the para position of ring B provides moderate electron-donating effects. This combination creates a polarized system that may influence reactivity and binding interactions in biological systems.

Properties
IUPAC Name |
3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(10-8-14)17(19)20/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRXCTYIGBXNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326903 | |
| Record name | 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13909-56-3 | |
| Record name | 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings are substituted with various functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of cellular processes, such as inhibition of enzyme activity or disruption of cellular signaling pathways. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on chalcone derivatives with variations in substituents on rings A and B, emphasizing their structural, electronic, and biological differences. Data are synthesized from experimental studies and crystallographic analyses.
Key Findings :
However, substitution with methoxy (LC41) or bromo (LC39) on ring B introduces steric bulk and alters electronic density, which may reduce potency compared to smaller groups like methyl . Methyl groups (target compound) are less electronegative than halogens (e.g., bromo in LC39) but offer better steric compatibility in hydrophobic enzyme pockets .
Biological Activity Trends :
- Chalcones with ortho-hydroxy and para-electron-withdrawing groups (e.g., cardamonin) exhibit superior inhibitory activity (IC₅₀ = 4.35 μM) due to hydrogen bonding and resonance stabilization .
- The target compound lacks hydroxyl groups, which may explain its unrecorded IC₅₀; however, the nitro group could compensate by forming strong dipole interactions .
Crystallographic Insights: Derivatives like 3-(4-methoxyphenyl)-1-(2-nitrophenyl)-prop-2-en-1-one (C₁₆H₁₃NO₄) form planar structures stabilized by C–H···O interactions, suggesting similar rigidity in the target compound .
Toxicity Considerations :
- Nitrochalcones (e.g., trans-4′-Nitrochalcone) show mutagenicity in Ames tests, likely due to nitro group reduction to reactive intermediates . The target compound’s safety profile remains unstudied but warrants caution.
Biological Activity
2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)-, also known as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 13909-56-3, exhibits potential antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The structure of 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)- can be represented as follows:
This compound features both methyl and nitro substituents on its phenyl rings, which are crucial for its biological activity.
Antibacterial Activity
Chalcones have been widely studied for their antibacterial properties. The antibacterial efficacy of 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)- has been evaluated against various bacterial strains.
Table 1: Antibacterial Activity Against Common Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 2.0 |
| Escherichia coli | 5.0 |
| Pseudomonas aeruginosa | 10.0 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.
Antifungal Activity
Research has also highlighted the antifungal potential of this chalcone derivative. Studies have shown that it can inhibit the growth of various fungal strains.
Table 2: Antifungal Activity
| Fungal Strain | MIC μg/mL |
|---|---|
| Candida albicans | 15.0 |
| Aspergillus niger | 20.0 |
The compound's effectiveness against Candida albicans suggests its potential application in treating fungal infections.
Anti-inflammatory Properties
Chalcones are known for their anti-inflammatory effects. In vitro studies have demonstrated that 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)- can significantly reduce pro-inflammatory cytokines in human cell lines.
Case Study: Inhibition of Cytokine Production
A study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by approximately 40% at a concentration of 10 μM.
The mechanism underlying the biological activities of this compound is believed to involve several pathways:
- Inhibition of bacterial cell wall synthesis : The presence of nitro and methyl groups enhances its interaction with bacterial enzymes.
- Disruption of fungal cell membrane integrity : This leads to increased permeability and cell death.
- Modulation of inflammatory pathways : By inhibiting key signaling molecules involved in inflammation, it reduces the overall inflammatory response.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Propen-1-one derivatives, and how can reaction conditions be optimized?
Answer:
The Claisen-Schmidt condensation is a standard method for synthesizing α,β-unsaturated ketones like 2-propen-1-one derivatives. This involves base-catalyzed aldol condensation between a ketone (e.g., 4-methylacetophenone) and an aldehyde (e.g., 4-nitrobenzaldehyde) in ethanol with aqueous NaOH . Key optimization parameters include:
- Temperature: Room temperature minimizes side reactions like polycondensation .
- Solvent Choice: Ethanol balances reactivity and solubility; polar aprotic solvents (e.g., DMF) may enhance yields for sterically hindered substrates.
- Stoichiometry: A 1:1 molar ratio of ketone to aldehyde prevents unreacted starting material .
Characterization via NMR and FT-IR confirms product purity, with emphasis on olefinic proton signals (δ 7.5–8.5 ppm) and carbonyl stretching (~1650 cm⁻¹) .
Basic: What analytical techniques are essential for structural characterization of this compound?
Answer:
- 1D NMR (¹H/¹³C): Assigns substituent positions via chemical shifts (e.g., nitro group deshields adjacent protons) .
- X-ray Crystallography: Resolves stereochemistry and confirms planarity of the α,β-unsaturated system. Programs like SHELXL refine crystallographic data, while ORTEP-III visualizes thermal ellipsoids .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns .
Advanced: How can discrepancies between spectroscopic data and crystallographic results be resolved?
Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:
- Variable-Temperature NMR: Identifies conformational equilibria in solution .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., π-stacking) affecting solid-state structures .
- DFT Calculations: Compare optimized geometries (gas phase) with crystallographic data to isolate environmental effects .
Software suites like WinGX integrate refinement (SHELXL) and visualization (ORTEP) to cross-validate results .
Advanced: How do the electron-withdrawing (nitro) and electron-donating (methyl) substituents influence reactivity?
Answer:
- Nitro Group: Enhances electrophilicity of the α,β-unsaturated carbonyl, facilitating nucleophilic additions (e.g., Michael adducts). UV-Vis spectroscopy reveals redshifted λmax due to extended conjugation .
- Methyl Group: Steric hindrance at the 4-methylphenyl ring may reduce packing efficiency in crystals, affecting solubility .
Combined effects can be modeled via Hammett plots or computational studies (e.g., DFT for charge distribution) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Toxicity Mitigation: Use PPE (gloves, goggles) due to potential skin/eye irritation, as inferred from structurally related α,β-unsaturated ketones .
- Ventilation: Nitro groups may release NOx under decomposition; work in fume hoods .
- First Aid: Immediate rinsing for dermal contact and medical consultation for inhalation .
Advanced: How can contradictory data in reaction yields be systematically analyzed?
Answer:
- Design of Experiments (DoE): Vary parameters (solvent, catalyst, temperature) to identify yield-limiting factors .
- HPLC Purity Checks: Rule out side products or unreacted precursors .
- Mechanistic Probes: Isotopic labeling (e.g., deuterated aldehydes) tracks kinetic vs. thermodynamic control .
Advanced: What crystallographic software and practices ensure accurate structure determination?
Answer:
- Data Collection: High-resolution (<1.0 Å) datasets minimize refinement errors. Use Bruker D8 diffractometers for precise intensity measurements .
- Refinement: SHELXL applies restraints for disordered moieties (e.g., rotating methyl groups) .
- Validation: Check Rint (<5%) and CCDC deposition for outlier analysis .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity screening?
Answer:
- Analog Synthesis: Modify substituents (e.g., replace nitro with halogens) and assess biological activity (e.g., nematode toxicity) .
- Docking Studies: Map electrostatic potentials (e.g., using AutoDock) to predict target binding .
- In Vitro Assays: Compare IC50 values against control compounds to establish SAR trends .
Advanced: What methodologies assess the compound’s photophysical and electronic properties?
Answer:
- UV-Vis Spectroscopy: Quantify molar absorptivity and charge-transfer transitions .
- Cyclic Voltammetry: Measure redox potentials of the nitro group .
- TD-DFT Calculations: Simulate electronic spectra and compare with experimental data .
Advanced: How can toxicity mechanisms be elucidated for regulatory compliance?
Answer:
- Ames Test: Screen for mutagenicity using Salmonella typhimurium strains .
- Cytotoxicity Assays: Use human cell lines (e.g., HEK293) to measure LD50 .
- Metabolic Profiling: LC-MS identifies detoxification pathways or reactive metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
